molecular formula C31H26O7 B15291855 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one

Cat. No.: B15291855
M. Wt: 510.5 g/mol
InChI Key: ZSVCBRFLQMVOAT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran core with multiple methoxy and phenylmethoxy substituents, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like bromine (Br₂)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)-4H-1-benzopyran-4-one is unique due to its complex structure, which includes multiple methoxy and phenylmethoxy groups

Properties

Molecular Formula

C31H26O7

Molecular Weight

510.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-7,8-bis(phenylmethoxy)chromen-4-one

InChI

InChI=1S/C31H26O7/c1-34-24-15-13-22(17-26(24)35-2)29-28(33)27(32)23-14-16-25(36-18-20-9-5-3-6-10-20)31(30(23)38-29)37-19-21-11-7-4-8-12-21/h3-17,33H,18-19H2,1-2H3

InChI Key

ZSVCBRFLQMVOAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)OC

Origin of Product

United States

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